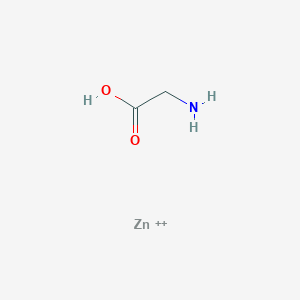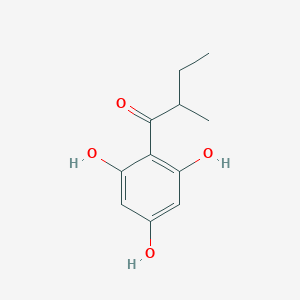
1-Bencil-5-metil-1,4-diazepán
Descripción general
Descripción
1-Benzyl-5-methyl-1,4-diazepane is a heterocyclic compound with the molecular formula C₁₃H₂₀N₂. It is known for its applications in pharmaceutical and chemical research, particularly as an intermediate in the synthesis of various drugs . The compound is characterized by a diazepane ring, which is a seven-membered ring containing two nitrogen atoms.
Aplicaciones Científicas De Investigación
1-Benzyl-5-methyl-1,4-diazepane has several applications in scientific research:
Mecanismo De Acción
Target of Action
It is known that diazepane compounds often interact with gaba receptors in the nervous system .
Mode of Action
The exact mode of action of 1-Benzyl-5-methyl-1,4-diazepane is not well-documented. Diazepanes typically work by enhancing the effect of the neurotransmitter GABA in the brain. This results in sedative, anti-anxiety, muscle relaxant, and anticonvulsant effects .
Biochemical Pathways
As a diazepane, it likely affects the gabaergic system, which plays a crucial role in inhibitory neurotransmission .
Pharmacokinetics
Like other diazepanes, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Based on its structural similarity to other diazepanes, it may enhance gabaergic neurotransmission, leading to sedative, anti-anxiety, muscle relaxant, and anticonvulsant effects .
Análisis Bioquímico
Biochemical Properties
1-Benzyl-5-methyl-1,4-diazepane interacts with various biomolecules in biochemical reactions. It has been shown to have inhibitory activity on calcium channels . This suggests that it may interact with proteins and enzymes involved in calcium signaling pathways.
Cellular Effects
Given its inhibitory activity on calcium channels , it may influence cell function by altering calcium signaling pathways, which play a crucial role in various cellular processes including gene expression and cellular metabolism.
Molecular Mechanism
Its inhibitory activity on calcium channels suggests that it may bind to these channels and inhibit their function . This could lead to changes in calcium signaling, which could in turn affect gene expression and enzyme activity.
Métodos De Preparación
The synthesis of 1-Benzyl-5-methyl-1,4-diazepane typically involves a two-step process. The first step includes the coupling of benzaldehyde and methyl vinyl ketone, followed by the formation of an azide from methyl nitrite . This intermediate is then reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) under controlled conditions to yield the final product . Industrial production methods often involve similar steps but are scaled up to meet commercial demands.
Análisis De Reacciones Químicas
1-Benzyl-5-methyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions typically involve reagents like LiAlH₄ or sodium borohydride (NaBH₄).
Substitution: The diazepane ring allows for nucleophilic substitution reactions, where halogenated reagents can replace hydrogen atoms on the ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can lead to fully saturated derivatives.
Comparación Con Compuestos Similares
1-Benzyl-5-methyl-1,4-diazepane can be compared with other similar compounds, such as:
1-Benzyl-4-methyl-1,4-diazepane: Differing by the position of the methyl group, this compound may exhibit different chemical reactivity and biological activity.
1-Benzyl-1,4-diazepane: Lacking the methyl group, this compound serves as a simpler analog with potentially different pharmacological properties.
5-Methyl-1,4-diazepane: Without the benzyl group, this compound may have reduced lipophilicity and altered biological interactions.
Propiedades
IUPAC Name |
1-benzyl-5-methyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-12-7-9-15(10-8-14-12)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJUKENLCKCHQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CCN1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-Trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol;2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B45237.png)
